molecular formula C12H8Br2 B048420 4,4'-Dibromodiphenyl-D8 CAS No. 80523-79-1

4,4'-Dibromodiphenyl-D8

Cat. No. B048420
CAS RN: 80523-79-1
M. Wt: 320.05 g/mol
InChI Key: HQJQYILBCQPYBI-PGRXLJNUSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Dibromodiphenyl-D8 involves complex chemical reactions, often requiring precise conditions and catalysts. For example, 4,4'-Difluorobiphenyl-d8 was synthesized through two routes, demonstrating the versatility in synthesizing halogenated biphenyl derivatives. These processes are crucial for producing pure compounds for further study and application in various fields (Pulham & Steele, 1984).

Molecular Structure Analysis

The molecular structure of 4,4'-Dibromodiphenyl-D8 and related compounds has been thoroughly analyzed using spectroscopic methods and computational approaches. The vibrational spectra of 4,4′‐difluorobiphenyl-d8, for instance, helped deduce the dihedral angle of the compound, showcasing the detailed structural analysis possible for such molecules (Pulham & Steele, 1984).

Chemical Reactions and Properties

4,4'-Dibromodiphenyl-D8 undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the synthesis and characterization of cyclic liquid crystalline oligomers based on specific biphenyl derivatives highlight the compound's versatility and potential for creating new materials with unique properties (Percec et al., 1992).

Physical Properties Analysis

The physical properties of 4,4'-Dibromodiphenyl-D8, such as phase behavior and thermal stability, are crucial for its application in materials science. For instance, the study on cyclic liquid crystalline oligomers demonstrates how the molecular structure affects the physical properties, including melting temperature and phase transitions (Percec et al., 1992).

Chemical Properties Analysis

The chemical properties of 4,4'-Dibromodiphenyl-D8, including reactivity and interaction with other molecules, are essential for understanding its behavior in chemical processes. Research on the synthesis and properties of related compounds, such as dibromodialumane derivatives, provides insights into the reactivity and stability of brominated organic compounds (Agou et al., 2012).

Scientific Research Applications

Dye-Sensitized Solar Cells

A variant of 4,4'-Dibromodiphenyl-D8, specifically 4,4′-bis(alkylphenyl/alkyloxyphenyl)-2,2′-bithiophene bridged cyclic thiourea functionalized triphenylamine sensitizers (D8 and D9), has been used in dye-sensitized solar cells (DSSCs). These sensitizers exhibited improved photovoltaic properties, including red-shifted and expanded absorption bands, leading to increased short-circuit photocurrent density and enhanced open-circuit voltages. As a result, D8 and D9 sensitized DSSC devices demonstrated improved power conversion efficiencies, signifying their potential for efficient solar energy conversion (W. Zhisheng et al., 2019).

Environmental Applications

4,4'-Dibromodiphenyl-D8 has been studied for its environmental impact and remediation potential. Research on the cosolubilization of mixtures containing 4,4'-dibromodiphenyl ether and other pollutants in various surfactant systems provided insights into effective strategies for the removal of such pollutants from contaminated soils and non-aqueous phase liquids, treated with surfactant enhanced remediation technology (Xingjian Yang et al., 2015). Additionally, the anaerobic microbial and photochemical degradation pathways of 4,4'-dibromodiphenyl ether were examined, shedding light on its degradation dynamics and potential environmental impacts (S. Rayne et al., 2003).

Material Science and Polymer Research

In material science, deuterated polystyrene (d8-PS), which includes 4,4'-Dibromodiphenyl-D8, was used as a model for polymer materials. The interactions between peptides and d8-PS were studied to understand the molecular interactions crucial for applications ranging from biomedical materials to biosensing. This research revealed that peptide - d8-PS interactions are mediated by general hydrophobic interactions rather than specific pi-pi interactions, providing insights into optimizing polymer performance (Ting Lin et al., 2020).

Safety And Hazards

4,4’-Dibromodiphenyl-D8 may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJQYILBCQPYBI-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016849
Record name 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene

CAS RN

80523-79-1
Record name 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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